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CBB1007 Trihydrochloride: A Technical Guide for LSD1 Inhibition in Research

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Compound of Interest		
Compound Name:	CBB1007 trihydrochloride	
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Abstract

This technical guide provides a comprehensive overview of CBB1007 trihydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator and a validated therapeutic target in various pathologies, particularly in oncology. This document details the mechanism of action of CBB1007, its biochemical and cellular activities, and provides established experimental protocols for its characterization. The guide is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and the therapeutic potential of LSD1 inhibition.

Introduction to LSD1 and CBB1007

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 primarily functions as a transcriptional repressor.[1] However, it can also act as a co-activator for nuclear receptors like the androgen receptor by demethylating H3K9.[1]

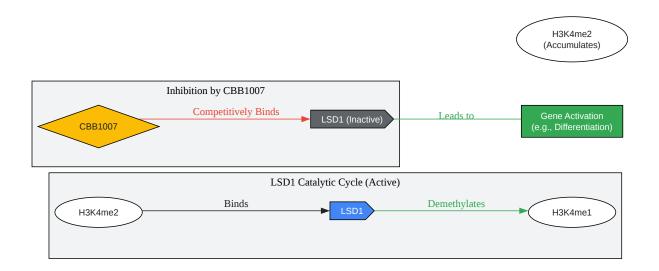
The overexpression of LSD1 has been observed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[1][2] This has established LSD1 as a promising therapeutic target.



CBB1007 trihydrochloride is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1.[1][3] It selectively targets the demethylase activity of LSD1, making it a valuable chemical probe for studying the biological consequences of LSD1 inhibition in pluripotent cells and various cancer models.[1][4]

Mechanism of Action

CBB1007 functions by competing with the histone H3 substrate for the active site of the LSD1 enzyme. This reversible inhibition prevents the demethylation of H3K4me1 and H3K4me2. The accumulation of these methylation marks at gene promoters and enhancers alters chromatin structure and leads to the activation of previously silenced genes, including those involved in cell differentiation.[1][4]



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Caption: Mechanism of CBB1007 as a competitive LSD1 inhibitor.

Quantitative Data



CBB1007 has been characterized primarily by its biochemical potency against recombinant human LSD1. While extensive cell-based screening data for CBB1007 is not widely published, this section provides its known biochemical values and includes representative data from other well-characterized LSD1 inhibitors to illustrate typical potency ranges in cellular assays.

Table 1: Biochemical Activity of CBB1007

Compound Target Assay Type IC50 Notes Reference

| CBB1007 | Human LSD1 | Enzymatic | 5.27 μM | Reversible, substrate-competitive |[1][3][4] |

Table 2: Representative Cellular Activity of LSD1 Inhibitors (Note: Data for GSK-LSD1 and GSK2879552 are provided as examples of potency in cell-based assays for potent LSD1 inhibitors.)

Compound	Cell Line	Assay Type	IC50 / EC50	Reference
GSK-LSD1	MOLM-13 (AML)	BrdU Proliferation (6-day)	1.9 ± 0.9 nM	
GSK-LSD1	Merkel Cell Carcinoma Lines	Viability Assay	Low nM	

| GSK2879552 | 20 AML Cell Lines | Proliferation (10-day) | Avg. 137 ± 30 nM | |

Table 3: Representative In Vivo Efficacy of LSD1 Inhibitors (Note: Data for GSK2879552 is provided as an example of in vivo activity for a potent LSD1 inhibitor.)

Compound	Animal Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
GSK2879552	NCI-H1417 SCLC Xenograft	1.5 mg/kg, PO, daily	83%	



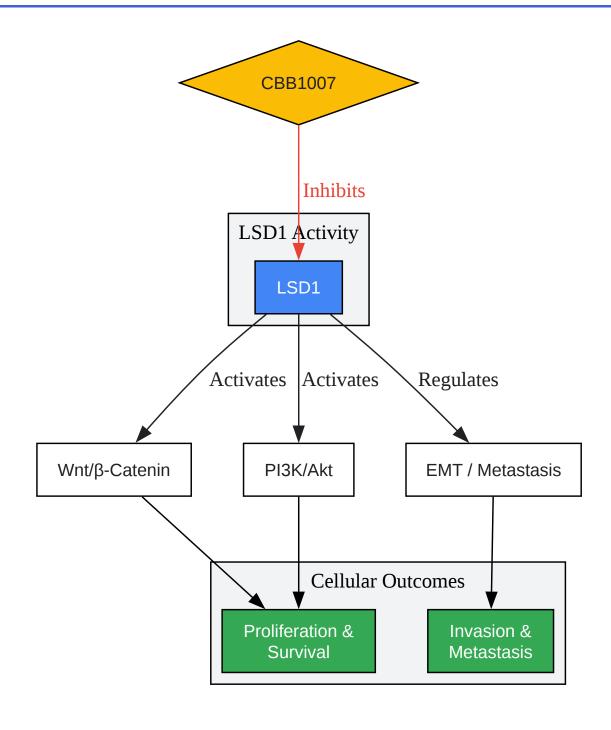
| GSK2879552 | NCI-H526 SCLC Xenograft | 1.5 mg/kg, PO, daily | 57% | |

Key Signaling Pathways

LSD1 does not operate in isolation; it is a key node in several oncogenic signaling pathways. Inhibition of LSD1 can, therefore, have wide-ranging effects on cancer cell biology. Key pathways influenced by LSD1 activity include:

- Wnt/ β -Catenin Signaling: LSD1 can activate the Wnt/ β -catenin pathway. Its inhibition has been shown to reduce the nuclear translocation of β -catenin and downregulate target genes like c-Myc.
- PI3K/Akt Signaling: LSD1 can enhance signaling through the PI3K/Akt pathway.
 Pharmacological inhibition of LSD1 can block this pathway, reducing cancer cell growth and survival signals.
- Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in regulating genes associated with EMT, a process critical for metastasis. Depending on the cellular context, LSD1 can either promote or inhibit cell motility and EMT.





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Caption: LSD1's role in key oncogenic signaling pathways.

Experimental Protocols

The following protocols are established methods for characterizing LSD1 inhibitors like CBB1007.



Protocol: LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.

Materials:

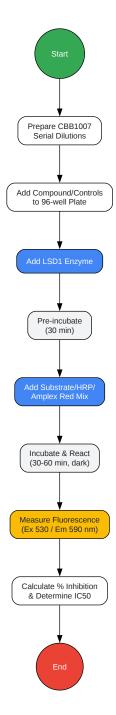
- Recombinant human LSD1 enzyme
- Di-methylated H3(1-21)K4 peptide substrate
- CBB1007 trihydrochloride
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
- Horseradish Peroxidase (HRP)
- · Amplex Red reagent
- · Black, flat-bottom 96- or 384-well microplates
- Fluorescence plate reader (Ex/Em = 530-540/590 nm)

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of CBB1007 in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.
- Enzyme/Inhibitor Pre-incubation: In the microplate, add diluted CBB1007 to wells. Include
 "no inhibitor" (100% activity) and "no enzyme" (background) controls.
- Add recombinant LSD1 enzyme to all wells except the "no enzyme" controls.
- Incubate the plate for 20-30 minutes at room temperature.
- Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mix to all wells to start the reaction.



- Signal Detection: Incubate the plate for 30-60 minutes at room temperature, protected from light.
- Measure fluorescence using the plate reader.
- Data Analysis: Subtract background fluorescence from all readings. Calculate percent inhibition for each CBB1007 concentration relative to the "no inhibitor" control and plot the dose-response curve to determine the IC50 value.





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Caption: Workflow for a fluorometric LSD1 enzymatic inhibition assay.

Protocol: Cell Proliferation Assay (MTT)

This protocol determines the effect of CBB1007 on the proliferation and viability of a cancer cell line (e.g., F9 teratocarcinoma cells).

Materials:

- F9 cells (or other cancer cell line of interest)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- CBB1007 trihydrochloride
- DMSO (vehicle control)
- 96-well clear-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Absorbance microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
- Compound Treatment: Prepare serial dilutions of CBB1007 in culture medium. Replace the medium in the wells with medium containing different concentrations of CBB1007 or a vehicle control (DMSO).
- Incubate the plate for the desired treatment period (e.g., 48-72 hours).



- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
 Viable cells will metabolize MTT into purple formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.

Conclusion

CBB1007 trihydrochloride is a selective, reversible inhibitor of LSD1, serving as a valuable tool for epigenetic research. Its ability to competitively inhibit the demethylation of H3K4me1/2 allows for the investigation of gene regulation and cellular differentiation. While detailed in vivo and broad cell-line screening data are not extensively available in the public domain, the provided protocols offer a robust framework for researchers to characterize its activity and explore its potential in modulating key oncogenic pathways. This guide serves as a foundational resource for the application of CBB1007 in preclinical cancer research and drug discovery.

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